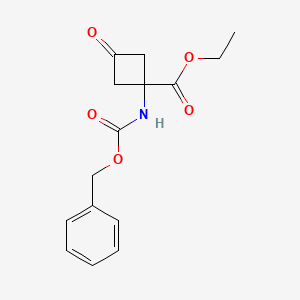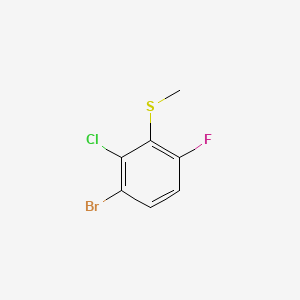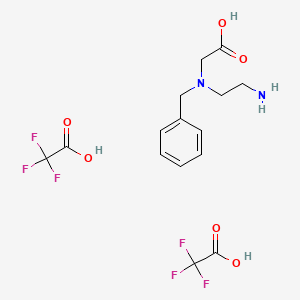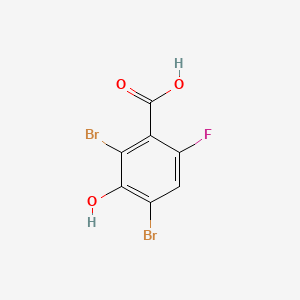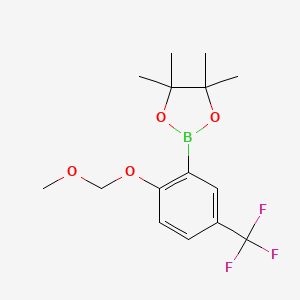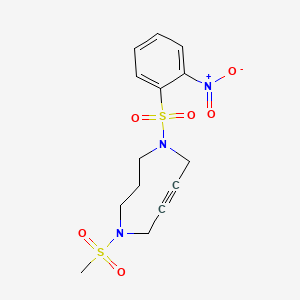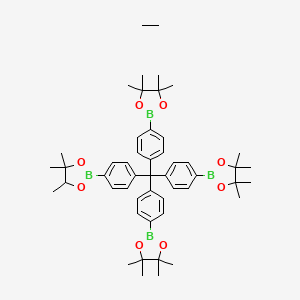
2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.15 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 199.0±40.0 °C and a predicted density of 1.243±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Aplicaciones Científicas De Investigación
FM-3MT has been found to have a number of potential scientific research applications. For example, it has been found to be a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active compounds. In addition, FM-3MT has been found to be a useful catalyst in organic reactions, and has been used in the synthesis of a variety of compounds. Furthermore, FM-3MT has been found to be a potential therapeutic agent, and has been studied for its potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of FM-3MT is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body, which triggers a cascade of biochemical and physiological effects. In particular, FM-3MT has been found to bind to the estrogen receptor, which has been found to be involved in a number of physiological processes, including the regulation of cell growth and differentiation. In addition, FM-3MT has been found to bind to the androgen receptor, which has been found to be involved in the regulation of metabolism and energy balance.
Biochemical and Physiological Effects
FM-3MT has been found to have a number of biochemical and physiological effects. For example, it has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and proteins. In addition, FM-3MT has been found to have the potential to modulate the activity of certain hormones, such as estrogen and androgen. Furthermore, FM-3MT has been found to possess anti-oxidant properties, which may be useful in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FM-3MT has been found to have a number of advantages and limitations for laboratory experiments. For example, the compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound can be synthesized in a relatively short amount of time, and can be used in a variety of reactions. However, FM-3MT has been found to be relatively expensive, and can be difficult to obtain in large quantities.
Direcciones Futuras
In conclusion, FM-3MT has been found to have a number of potential applications in scientific research. However, much more research is needed in order to fully understand the biochemical and physiological effects of FM-3MT, as well as its potential therapeutic applications. Possible future directions include further research into the synthesis of FM-3MT, as well as its potential therapeutic applications. In addition, further research into the mechanism of action of FM-3MT is needed in order to fully understand its effects on the body. Finally, further research into the advantages and limitations of FM-3MT for laboratory experiments is needed in order to maximize its potential utility.
Métodos De Síntesis
FM-3MT can be synthesized from a variety of starting materials, including 2-fluoro-1-methoxy-3-methylbenzene and trifluoromethylchloride. The synthesis involves the reaction of the starting material with trifluoromethylchloride, followed by a series of hydrolysis and distillation steps to obtain the desired product. The synthesis of FM-3MT has been found to be relatively straightforward, and can be completed in a relatively short amount of time.
Propiedades
IUPAC Name |
2-fluoro-1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-3-6(9(11,12)13)4-7(14-2)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWYNPGDLICFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

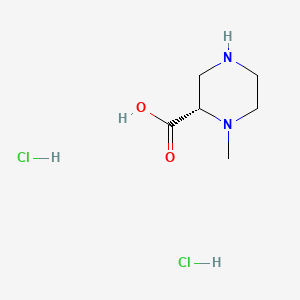
![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)


![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
